molecular formula C17H19ClN4O2S2 B2426050 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351590-93-6

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2426050
M. Wt: 410.94
InChI Key: XDVQCKIXEWLRKC-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4O2S2 and its molecular weight is 410.94. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics

  • Field: Organic Electronics
  • Application: Benzo[c][1,2,5]thiadiazol derivatives are used as monomers for the synthesis of light-emitting and conducting polymers .
  • Results: The use of these compounds in organic electronics can lead to the development of devices with improved performance .

Catalysts in Organic Compound Synthesis

  • Field: Organic Chemistry
  • Application: Thiadiazole derivatives have been utilized as catalysts in the synthesis of various organic compounds.
  • Method: These compounds promote eco-friendly reactions, although the specific methods and technical details were not provided in the source.
  • Results: The use of these catalysts can lead to more efficient and environmentally friendly synthesis of organic compounds.

Fluorophores and Visible Light Organophotocatalysts

  • Field: Organic Chemistry
  • Application: 4,7-Diarylbenzo[c][1,2,5]thiadiazoles are used as fluorophores and visible light organophotocatalysts .
  • Method: These compounds are synthesized and characterized, and their optoelectronic and photophysical properties are modified by varying the donor groups .
  • Results: These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Synthesis of 5-Methylbenzo[c][1,2,5]thiadiazole

  • Field: Organic Chemistry
  • Application: Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole .
  • Method: This is achieved by a methylation reaction with methyl iodide using a palladium catalyst .
  • Results: The synthesis of 5-methylbenzo[c][1,2,5]thiadiazole was successful .

Preparation of Benzothiadiazole Derivatives as Potent PFKFB3 Kinase Inhibitors

  • Field: Medicinal Chemistry
  • Application: Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used to prepare benzothiadiazole derivatives as potent PFKFB3 kinase inhibitors .
  • Results: The preparation of benzothiadiazole derivatives as potent PFKFB3 kinase inhibitors was successful .

Miyaura Borylation and Suzuki Coupling Reactions

  • Field: Organic Chemistry
  • Application: Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used in the Miyaura borylation and Suzuki coupling reactions .
  • Results: The use of this compound in Miyaura borylation and Suzuki coupling reactions was successful .

Synthesis of Light-Emitting and Conducting Polymers

  • Field: Organic Electronics
  • Application: Benzo[c][1,2,5]thiadiazol derivatives can be used as monomers for the synthesis of light-emitting and conducting polymers .
  • Results: The use of these compounds in organic electronics can lead to the development of devices with improved performance .

Catalysts in Eco-Friendly Reactions

  • Field: Organic Chemistry
  • Application: Thiadiazole derivatives have been utilized as catalysts in the synthesis of various organic compounds, emphasizing their role in promoting eco-friendly reactions.
  • Results: The use of these catalysts can lead to more efficient and environmentally friendly synthesis of organic compounds.

Fluorophores and Visible Light Organophotocatalysts

  • Field: Organic Chemistry
  • Application: 4,7-Diarylbenzo[c][1,2,5]thiadiazoles are used as fluorophores and visible light organophotocatalysts .
  • Method: These compounds are synthesized and characterized, and their optoelectronic and photophysical properties are modified by varying the donor groups .
  • Results: These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2.ClH/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)17(23)12-3-4-13-14(10-12)19-25-18-13;/h1-4,9-10,15,22H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVQCKIXEWLRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=NSN=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

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